molecular formula C73H89ClN10O26 B070019 Orientiparcin CAS No. 159445-62-2

Orientiparcin

カタログ番号 B070019
CAS番号: 159445-62-2
分子量: 1558 g/mol
InChIキー: BURNGCVAUVZERJ-MNIPIRDOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Orientiparcin is a type of glycopeptide antibiotic that is produced by the bacterium Actinoplanes strain ATCC 33076. It is a promising antibiotic due to its unique structure and mechanism of action.

科学的研究の応用

Orientiparcin has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Orientiparcin has also been studied for its potential use in treating infections caused by multidrug-resistant bacteria.

作用機序

Orientiparcin works by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of the peptidoglycan precursor, preventing the cross-linking of the cell wall. This results in the inhibition of bacterial growth and eventual cell death.

生化学的および生理学的効果

Orientiparcin has been shown to have low toxicity and is well-tolerated in animal studies. It has also been found to have a low potential for inducing bacterial resistance. However, it may cause cross-resistance with other glycopeptide antibiotics.

実験室実験の利点と制限

One advantage of Orientiparcin is its broad-spectrum activity against Gram-positive bacteria. It also has a unique mechanism of action, which may make it effective against bacteria that are resistant to other antibiotics. However, its synthesis can be challenging, and it may be difficult to obtain sufficient quantities for research purposes.

将来の方向性

There are several future directions for research on Orientiparcin. One area of interest is the development of new synthesis methods that are more efficient and scalable. Another area of interest is the investigation of Orientiparcin's potential use in combination therapy with other antibiotics. Additionally, there is a need for further studies on its safety and efficacy in humans.
Conclusion:
Orientiparcin is a promising antibiotic with a unique structure and mechanism of action. It has been extensively studied for its antibacterial properties and has shown potential for use in treating infections caused by multidrug-resistant bacteria. Further research is needed to fully understand its potential and limitations.

合成法

Orientiparcin is synthesized through a fermentation process using Actinoplanes strain ATCC 33076. The fermentation process involves the growth of the bacterium in a culture medium containing various nutrients. The bacterium then produces Orientiparcin, which is extracted and purified from the culture medium.

特性

CAS番号

159445-62-2

製品名

Orientiparcin

分子式

C73H89ClN10O26

分子量

1558 g/mol

IUPAC名

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C73H89ClN10O26/c1-27(2)16-39(78-7)64(95)83-54-56(90)30-8-12-35(13-9-30)105-44-19-33-20-45(60(44)110-71-61(58(92)57(91)46(26-85)107-71)109-49-25-73(6,77)63(94)29(4)104-49)106-43-15-11-32(18-38(43)74)59(108-48-24-72(5,76)62(93)28(3)103-48)55-69(100)82-53(70(101)102)37-21-34(86)22-42(88)50(37)36-17-31(10-14-41(36)87)51(66(97)84-55)81-67(98)52(33)80-65(96)40(23-47(75)89)79-68(54)99/h8-15,17-22,27-29,39-40,46,48-49,51-59,61-63,71,78,85-88,90-94H,16,23-26,76-77H2,1-7H3,(H2,75,89)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,95)(H,84,97)(H,101,102)/t28-,29-,39+,40-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63+,71-,72-,73-/m0/s1

InChIキー

BURNGCVAUVZERJ-MNIPIRDOSA-N

異性体SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O)C(=O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)Cl)CO)O)O)(C)N)O

SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O

正規SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O

同義語

Orientiparcin

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。